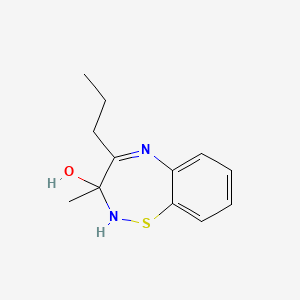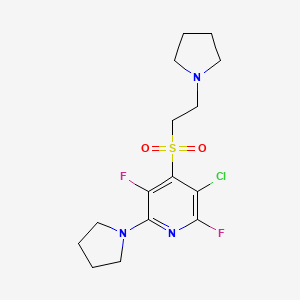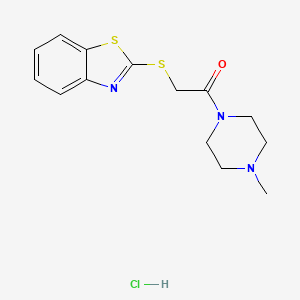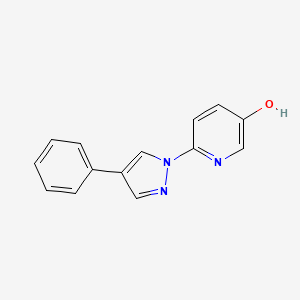![molecular formula C17H12Br2N2O3 B12638570 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid CAS No. 918946-20-0](/img/structure/B12638570.png)
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is a complex organic compound that features a quinazoline moiety. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline moiety or other parts of the molecule.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Applications De Recherche Scientifique
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: A basic structure with diverse biological activities.
Quinazolinone: Known for its therapeutic potential in various diseases.
Benzoxazinone: Another heterocyclic compound with similar synthetic routes and applications.
Uniqueness
3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a quinazoline moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
918946-20-0 |
|---|---|
Formule moléculaire |
C17H12Br2N2O3 |
Poids moléculaire |
452.1 g/mol |
Nom IUPAC |
3-(3,5-dibromo-4-quinazolin-6-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H12Br2N2O3/c18-13-5-10(1-4-16(22)23)6-14(19)17(13)24-12-2-3-15-11(7-12)8-20-9-21-15/h2-3,5-9H,1,4H2,(H,22,23) |
Clé InChI |
SEZRMOFHXBAJAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC=C2C=C1OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-Hydroxy-3-(decyloxy)propyl]tyrosine](/img/structure/B12638499.png)
![Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12638500.png)




![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B12638539.png)

![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)

